![molecular formula C10H14BrNO B3166988 [2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride CAS No. 915920-58-0](/img/structure/B3166988.png)
[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride
Descripción general
Descripción
“[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride” is a chemical compound with the CAS Number: 915920-58-0 . It has a molecular weight of 244.13 . The compound is typically stored at room temperature and is available in a liquid form .
Molecular Structure Analysis
The linear formula of this compound is C10H14BrNO . The IUPAC name is 2-(2-bromophenoxy)-N-ethylethanamine . The InChI code is 1S/C10H14BrNO/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 244.13 .Aplicaciones Científicas De Investigación
Metabolic Pathways in Rats : Kanamori et al. (2002) studied the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified various metabolites, suggesting the operation of at least two metabolic pathways, including deamination leading to aldehyde, alcohol, and carboxylic acid metabolites, and O-desmethylation followed by acetylation of the amino group (Kanamori et al., 2002).
Low-Viscosity Deep Eutectic Solvents : Jiang et al. (2020) discovered that ethylamine hydrochloride (a similar compound) and phenol can form a new type of deep eutectic solvent with notably low viscosity. This solvent showed high capacities for NH3 absorption even at low pressures, indicating potential industrial applications (Jiang et al., 2020).
Enantioselective Enzymatic Acylation : Gill et al. (2007) developed a biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine, achieving high isolated yield and enantiomeric excess. This process highlights the compound's potential in stereospecific syntheses (Gill et al., 2007).
Synthesis of Enantiomerically Pure Compounds : Martelli et al. (2011) reported the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts, involving reactions with compounds structurally related to [2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride (Martelli et al., 2011).
Molecular Structure Investigations : Macleod and Simons (2004) investigated the molecular structure and conformation of 2-phenoxy ethylamine (structurally related) and its complexes. Their research provides insights into the molecular behavior of similar compounds (Macleod & Simons, 2004).
Nitrogen-Containing Bromophenols : Li et al. (2012) isolated new nitrogen-containing bromophenols from marine red algae, demonstrating their potential as natural antioxidants with significant scavenging activity. This research indicates potential pharmaceutical and food industry applications for similar compounds (Li et al., 2012).
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of organic compounds known as bromodiphenyl ethers . These compounds contain two benzene groups linked to each other via an ether bond, where at least one ring is substituted with a bromo group .
Mode of Action
Bromodiphenyl ethers, the class of compounds to which it belongs, are known to interact with various biological targets . The bromine atom in these compounds can form a halogen bond with a suitable acceptor in the target protein, which can influence the protein’s function .
Biochemical Pathways
Bromodiphenyl ethers can potentially interfere with various biochemical pathways due to their ability to interact with different proteins .
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXRVNWDRHERJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291400 | |
| Record name | 2-(2-Bromophenoxy)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-58-0 | |
| Record name | 2-(2-Bromophenoxy)-N-ethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenoxy)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



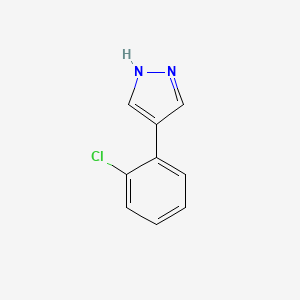
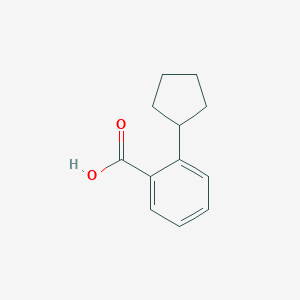
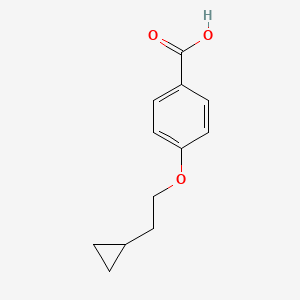
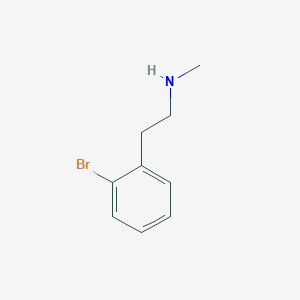
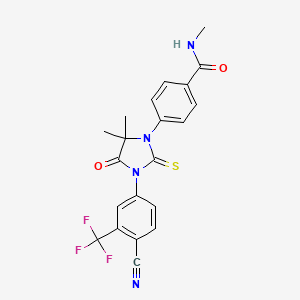
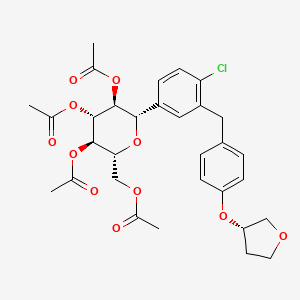
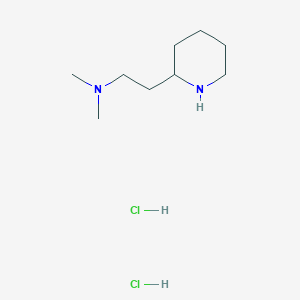
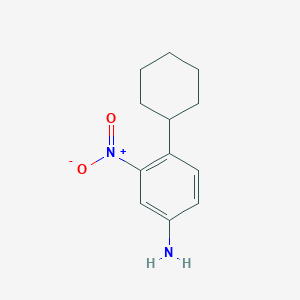
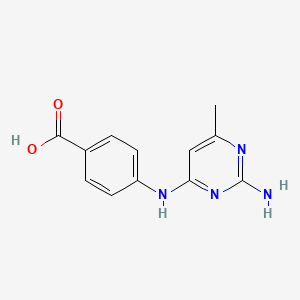
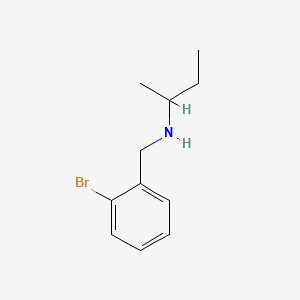
![N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3166985.png)
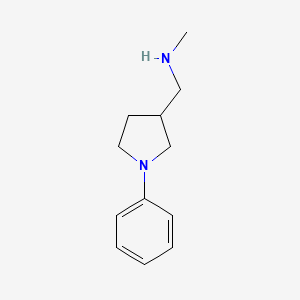
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3166998.png)
